2-(Hex-3-en-3-yl)-1H-indene
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Overview
Description
2-(Hex-3-en-3-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a hex-3-en-3-yl substituent at the second position of the indene ring. The presence of the hex-3-en-3-yl group introduces unsaturation and additional complexity to the molecule, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-3-en-3-yl)-1H-indene can be achieved through various synthetic routes. One common method involves the alkylation of indene with hex-3-en-3-yl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of the hex-3-en-3-yl halide to form the desired product.
Another approach involves the use of transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed cross-coupling reactions between indene and hex-3-en-3-yl halides can be employed to achieve the desired product. These reactions often require ligands such as triphenylphosphine and bases like potassium carbonate to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. Additionally, the use of advanced purification techniques, such as distillation and chromatography, can help isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(Hex-3-en-3-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds in the hex-3-en-3-yl group to single bonds, resulting in saturated derivatives. Hydrogenation using palladium on carbon is a typical method for such reductions.
Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions often require catalysts like iron(III) chloride or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation with chlorine or bromine in the presence of iron(III) chloride; nitration with a mixture of nitric and sulfuric acids; sulfonation with concentrated sulfuric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indene derivatives.
Scientific Research Applications
2-(Hex-3-en-3-yl)-1H-indene has various applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It serves as a probe molecule in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(Hex-3-en-3-yl)-1H-indene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. In medicinal chemistry, the compound’s mechanism of action may involve the disruption of cellular processes in cancer cells, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound without the hex-3-en-3-yl substituent.
2-Methylindene: An indene derivative with a methyl group at the second position.
2-Phenylindene: An indene derivative with a phenyl group at the second position.
Uniqueness
2-(Hex-3-en-3-yl)-1H-indene is unique due to the presence of the hex-3-en-3-yl group, which introduces additional unsaturation and complexity to the molecule. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other indene derivatives.
Biological Activity
2-(Hex-3-en-3-yl)-1H-indene is an organic compound characterized by its unique structure, which includes a hex-3-en-3-yl side chain attached to an indene core. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.
Chemical Structure and Properties
The molecular formula of this compound is C13H16 with a molecular weight of approximately 188.27 g/mol. The presence of both alkene and aromatic functionalities contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar indene structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.7 μg/mL to 15.62 μg/mL, demonstrating their potential as antimicrobial agents .
Compound | Target Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|---|
Indene Derivative A | S. aureus | 0.7 | 1.5 |
Indene Derivative B | E. coli | 1.95 | 7.81 |
Indene Derivative C | Bacillus subtilis | 3.91 | 15.62 |
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines have shown varying degrees of toxicity for compounds related to indenes, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, certain derivatives demonstrated IC50 values ranging from 10 μM to 30 μM against human cancer cell lines, suggesting moderate cytotoxic potential .
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary research suggests that the compound may interact with cellular membranes or specific enzyme targets, leading to disruption of microbial growth or induction of apoptosis in cancer cells .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several indene derivatives, including those structurally related to this compound. The study used a microdilution method to determine MICs against various pathogens. The results highlighted that these compounds could serve as potential leads in the development of new antibiotics .
Evaluation of Cytotoxic Effects
Another research effort focused on assessing the cytotoxic effects of indene derivatives on human breast cancer cell lines (MCF-7). The study found that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest being proposed as underlying factors .
Properties
CAS No. |
917970-80-0 |
---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-hex-3-en-3-yl-1H-indene |
InChI |
InChI=1S/C15H18/c1-3-7-12(4-2)15-10-13-8-5-6-9-14(13)11-15/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
WCBGRJMMAUXKFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C1=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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